2-Phenyl-1,2-pentanediamine

描述

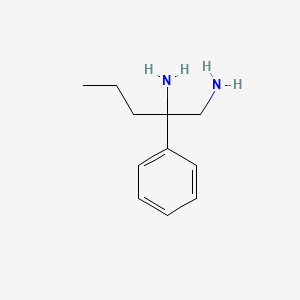

2-Phenyl-1,2-pentanediamine (CAS 5062-65-7) is a vicinal diamine characterized by a five-carbon backbone with a phenyl group attached to the second carbon and primary amine groups at the first and second positions. Its InChIKey, MSHRGLIWCXUXDG-UHFFFAOYSA-N, confirms its unique stereoelectronic profile . This compound is part of a broader class of phenyl-substituted diamines, which are explored for applications in coordination chemistry, catalysis, and pharmaceutical synthesis due to their bifunctional reactivity and chiral properties.

属性

IUPAC Name |

2-phenylpentane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-2-8-11(13,9-12)10-6-4-3-5-7-10/h3-7H,2,8-9,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHRGLIWCXUXDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CN)(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964858 | |

| Record name | 2-Phenylpentane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5062-65-7 | |

| Record name | 1,2-Pentanediamine, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005062657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylpentane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,2-pentanediamine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials such as phenylacetonitrile and 1,2-dibromopentane.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium amide (NaNH2) to facilitate the nucleophilic substitution reaction.

Procedure: Phenylacetonitrile is reacted with 1,2-dibromopentane in the presence of sodium amide to form the intermediate compound. This intermediate is then subjected to further reaction with ammonia (NH3) to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial processes.

化学反应分析

Types of Reactions: 2-Phenyl-1,2-pentanediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding imines or nitriles.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into amines or other reduced forms.

Substitution: The amino groups in this compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Imines or nitriles.

Reduction: Amines or other reduced derivatives.

Substitution: Substituted derivatives with various functional groups.

科学研究应用

2-Phenyl-1,2-pentanediamine has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals, dyes, and coatings.

作用机制

The mechanism of action of 2-Phenyl-1,2-pentanediamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups in the compound can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity or function. The phenyl group may also contribute to the compound’s binding affinity and specificity.

相似化合物的比较

Structural and Functional Differences

The table below summarizes key structural features of 2-phenyl-1,2-pentanediamine and related compounds:

| Compound Name | CAS Number | Backbone Length | Substituents | Key Structural Features |

|---|---|---|---|---|

| This compound | 5062-65-7 | 5-carbon | Phenyl at C2; primary amines at C1, C2 | Longer chain, potential for flexibility |

| 2-Phenyl-1,2-butanediamine | 5062-64-6 | 4-carbon | Phenyl at C2; primary amines at C1, C2 | Shorter chain, increased steric hindrance |

| (2-Amino-2-Phenylethyl)Dimethylamine | 702699-84-1 | 2-carbon | Phenyl at C2; dimethylamine at C2 | Tertiary amine substitution, reduced polarity |

| 1,2-Propanediamine, 2-methyl-1-phenyl | 74745-63-4 | 3-carbon | Phenyl at C1; methyl at C2 | Branched backbone, mixed substitution |

Notes:

- Backbone length influences solubility and steric effects. Longer chains (e.g., pentanediamine) may enhance flexibility in coordination complexes, while shorter chains (e.g., butanediamine) increase rigidity .

- Substituent type : Tertiary amines (e.g., dimethylamine in CAS 702699-84-1) reduce nucleophilicity compared to primary amines, impacting reactivity in acid-base or catalytic processes .

Physicochemical and Reactivity Profiles

Limited data on exact melting points or solubility are available in the evidence. However, inferences can be drawn:

- Polarity : Primary diamines (e.g., this compound) are more polar than tertiary analogs (e.g., CAS 702699-84-1), favoring aqueous solubility.

常见问题

Q. What are the recommended synthetic routes for 2-Phenyl-1,2-pentanediamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of this compound typically involves reductive amination of 2-phenyl-1-pentanone using ammonia or substituted amines under catalytic hydrogenation. Optimization requires systematic variation of parameters such as catalyst type (e.g., Raney Ni vs. Pd/C), solvent polarity (methanol vs. THF), and reaction temperature. For reproducibility, document batch-specific conditions (e.g., pressure, stoichiometry) and validate purity via HPLC or GC-MS with internal standards .

Q. How can researchers characterize the enantiomeric purity of this compound, and what analytical techniques are most reliable?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric detection is preferred for enantiomeric resolution. Calibrate using racemic mixtures and validated retention times. Alternatively, nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can differentiate enantiomers via splitting of proton signals. Cross-validate results with circular dichroism (CD) spectroscopy for absolute configuration confirmation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves (tested to EN 374 with ≥60-minute breakthrough time) and safety goggles compliant with AS/NZS 1337.1. Avoid skin contact due to potential sensitization risks. Conduct all syntheses in a fume hood with HEPA filtration, and implement a written policy for contact lens use, including emergency removal procedures in case of exposure .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., melting points, solubility) of this compound be resolved?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Perform differential scanning calorimetry (DSC) to identify phase transitions and compare with literature. Solubility studies should use standardized buffers (e.g., phosphate-buffered saline at pH 7.4) and controlled temperatures. Cross-reference data with structurally analogous compounds like 3-nitro-1,2-phenylenediamine (mp 157–161°C) to identify trends in substituent effects .

Q. What experimental designs are suitable for studying the catalytic activity of this compound in asymmetric synthesis?

- Methodological Answer : Employ a kinetic resolution approach using chiral ligands (e.g., BINOL derivatives) and monitor enantioselectivity via time-course HPLC. Design a factorial experiment to test variables such as solvent dielectric constant, catalyst loading (0.5–5 mol%), and substrate scope. Use density functional theory (DFT) calculations to predict transition states and rationalize observed selectivity .

Q. How can researchers address conflicting toxicity data for this compound in in vitro vs. in vivo models?

- Methodological Answer : Conduct comparative metabolomics to identify species-specific metabolic pathways (e.g., cytochrome P450 isoforms). Use primary hepatocyte cultures from human and rodent sources to assess metabolic activation. Validate in vivo findings via OECD Guideline 423 acute oral toxicity tests, ensuring dose escalation protocols align with ICH harmonized guidelines .

Q. What strategies improve the reproducibility of this compound-based polymer synthesis across laboratories?

- Methodological Answer : Standardize monomer purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and document residual solvent levels via headspace GC. Share detailed NMR spectral data (¹H, ¹³C, DEPT-135) and polymerization conditions (e.g., initiator type, reaction time). Establish a collaborative database for cross-lab validation of molecular weight distributions (GPC) and thermal stability (TGA) .

Data Contradiction Analysis Framework

- Step 1 : Identify outliers in reported data (e.g., melting point ranges >5°C) and trace to source methodologies.

- Step 2 : Replicate key experiments under controlled conditions (e.g., ASTM standards for DSC).

- Step 3 : Apply multivariate statistical analysis (e.g., PCA) to isolate variables causing discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。